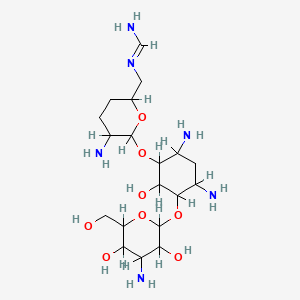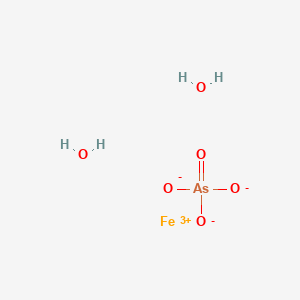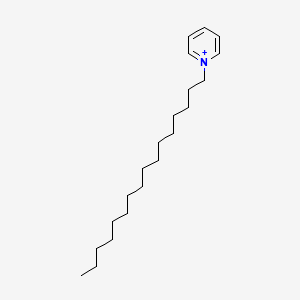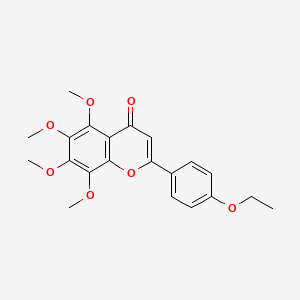
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 1, 2-Trimethyl-3, 5-bis(1-methylethenyl)cyclohexane belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 1, 1, 2-Trimethyl-3, 5-bis(1-methylethenyl)cyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1, 2-Trimethyl-3, 5-bis(1-methylethenyl)cyclohexane has been primarily detected in saliva. Within the cell, 1, 1, 2-trimethyl-3, 5-bis(1-methylethenyl)cyclohexane is primarily located in the membrane (predicted from logP) and cytoplasm.
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane is a p-menthane monoterpenoid.
Scientific Research Applications
Stereochemical Analysis and Reactions : The stereochemistry of certain cyclohexene derivatives, closely related to 1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane, has been investigated. Studies have shown the importance of stereochemical configurations in the formation and reactions of these compounds, which can impact their behavior in synthetic applications (Wickham & Kitching, 1983).
Conversion into Valuable Monomers : Research has demonstrated the conversion of certain cyclohexane derivatives into valuable monomers such as 1,4-Cyclohexanedimethanol (CHDM), which is extensively used in the polymer industry. These conversions play a crucial role in recycling and sustainable production of industrial materials (Danfeng et al., 2016).
Oxidation Processes : A study highlighted the use of specific catalysts in the oxidation of cyclohexene, a chemical structurally related to the compound , to produce trans-1,2-cyclohexanediol, a significant compound in various chemical processes. This illustrates the potential of such compounds in facilitating efficient and eco-friendly oxidation reactions (Yu et al., 2014).
Synthesis of Jet Fuel : Another application includes the synthesis of jet fuel range cycloalkanes from isophorone, where derivatives of cyclohexane play a crucial role. This research is significant in developing alternative, sustainable sources for jet fuel (Tang et al., 2017).
Polymer Synthesis and Characterization : Various studies have focused on synthesizing and characterizing polymers based on cyclohexane derivatives, indicating their potential in creating new materials with unique properties for industrial applications (Karia & Parsania, 1999).
properties
Product Name |
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1,1,2-trimethyl-3,5-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H26/c1-10(2)13-8-14(11(3)4)12(5)15(6,7)9-13/h12-14H,1,3,8-9H2,2,4-7H3 |
InChI Key |
JGZYEZBCFOHEEC-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1(C)C)C(=C)C)C(=C)C |
Canonical SMILES |
CC1C(CC(CC1(C)C)C(=C)C)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



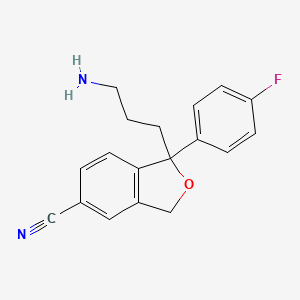
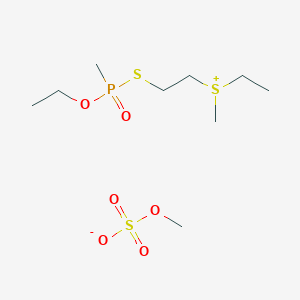

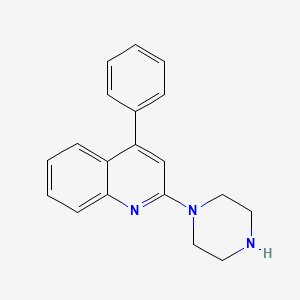

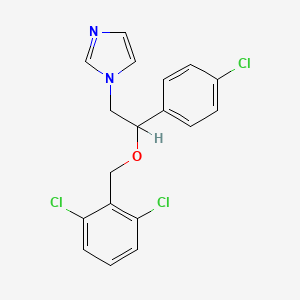
![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)
